molecular formula C13H13N3O3 B593863 Lenalidomide-d5

Lenalidomide-d5

Cat. No.: B593863
M. Wt: 264.29 g/mol
InChI Key: GOTYRUGSSMKFNF-QTQWIGFBSA-N
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Description

Lenalidomide-d5 is a deuterated form of lenalidomide, a derivative of thalidomide. Lenalidomide is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of lenalidomide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-d5 involves the incorporation of deuterium atoms into the lenalidomide molecule. One common method is the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to prepare the nitro precursor, which is then reduced to form this compound . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the incorporation of deuterium and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, reducing agents like palladium on carbon (Pd/C), and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various deuterated analogs of lenalidomide, which are used in pharmacokinetic and metabolic studies .

Scientific Research Applications

Lenalidomide-d5 is widely used in scientific research due to its stability and similarity to lenalidomide. Some of its applications include:

Biological Activity

Lenalidomide-d5 is a deuterium-labeled derivative of lenalidomide, an immunomodulatory drug (IMiD) primarily used in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of lymphoma. The biological activity of this compound mirrors that of its parent compound, with specific applications in pharmacokinetic studies and as an internal standard in analytical methods.

Lenalidomide functions through several mechanisms, primarily by modulating the immune response and directly affecting tumor cell growth. The key actions include:

  • Cereblon Interaction : this compound acts as a ligand for cereblon (CRBN), an E3 ubiquitin ligase. This interaction leads to the selective ubiquitination and degradation of transcription factors IKZF1 and IKZF3, which are crucial for the survival of malignant B cells .
  • Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while promoting the secretion of anti-inflammatory cytokine IL-10. This modulation enhances T-cell activity and improves immune responses against tumors .
  • Cell Cycle Regulation : this compound upregulates cyclin-dependent kinase inhibitors (CDKIs), such as p21, p15, p16, and p27, leading to growth inhibition in malignant cells. It also reduces histone methylation and increases histone acetylation at the p21 promoter, enhancing its expression and thereby regulating cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A validated HPLC-MS/MS method was developed to quantify both total and unbound concentrations of lenalidomide in human plasma. Key findings include:

  • Sensitivity : The method demonstrated a linear calibration curve over a range of 5 to 1000 ng/mL for both total and unbound lenalidomide concentrations, with high precision and accuracy .
  • Clinical Relevance : This analytical approach has been applied to monitor drug levels in multiple myeloma patients, particularly those with renal impairment, highlighting the importance of understanding pharmacokinetics for effective dosing strategies .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

  • Multiple Myeloma Treatment : In a cohort study involving patients with relapsed or refractory multiple myeloma, this compound was utilized to assess drug exposure and correlate it with therapeutic outcomes. The results indicated that higher plasma concentrations were associated with improved clinical responses .
  • Diffuse Large B-cell Lymphoma : A case report detailed the use of lenalidomide in a patient with heavily pretreated diffuse large B-cell lymphoma. The patient experienced significant tumor reduction following treatment with lenalidomide-based regimens, demonstrating the compound's potential beyond multiple myeloma .

Summary Table of Biological Activities

Biological ActivityDescription
Cereblon Binding Induces degradation of IKZF1 and IKZF3 transcription factors leading to apoptosis in malignant cells.
Cytokine Modulation Reduces pro-inflammatory cytokines; enhances IL-10 secretion promoting anti-tumor immunity.
Cell Cycle Regulation Upregulates CDKIs (e.g., p21) inhibiting cell proliferation in cancer cells.
Pharmacokinetics Validated methods for quantifying drug levels in plasma; crucial for optimizing treatment protocols.

Q & A

Basic Research Questions

Q. What are the critical safety and handling protocols for Lenalidomide-d5 in laboratory settings?

  • Methodological Answer : this compound, as a deuterated analog, requires adherence to OSHA HCS guidelines for handling hazardous chemicals. Key protocols include:

  • Ventilation : Use fume hoods or well-ventilated workspaces to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear impermeable gloves (tested for chemical resistance) and lab coats. Respiratory protection (e.g., NIOSH-approved masks) is mandatory during prolonged exposure .
  • Storage : Keep containers tightly sealed at room temperature, away from moisture and incompatible substances .
    Safety data sheets (SDS) must be reviewed before use, and spill kits should be accessible.

Q. How should researchers design in vitro experiments to assess this compound's stability and deuterium retention?

  • Methodological Answer :

  • Experimental Design :

Stability Testing : Incubate this compound in physiologically relevant buffers (e.g., PBS, pH 7.4) at 37°C. Collect samples at timed intervals (0, 24, 48, 72h) for LC-MS/MS analysis .

Deuterium Retention : Use isotopic purity assays (e.g., NMR or high-resolution mass spectrometry) to quantify deuterium loss under stress conditions (e.g., light, heat) .

  • Controls : Include non-deuterated Lenalidomide to benchmark degradation kinetics and validate analytical methods .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Optimize chromatographic separation (C18 columns) and monitor transitions specific to deuterated vs. non-deuterated forms to avoid cross-talk .
  • Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) per FDA bioanalytical guidelines .
  • Internal Standards : Use isotopically labeled internal standards (e.g., Lenalidomide-¹³C₆) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on this compound's pharmacokinetic (PK) properties be resolved across studies?

  • Methodological Answer :

  • Root-Cause Analysis :

Dose Regimen Variability : Compare dosing schedules (e.g., single vs. multiple doses) and species-specific metabolism .

Analytical Discrepancies : Audit extraction protocols (e.g., protein precipitation efficiency) and MS ionization stability .

  • Meta-Analysis : Apply mixed-effects models to harmonize data from heterogeneous studies, adjusting for covariates like renal clearance rates .

Q. What experimental strategies ensure robust deuterium tracing in mechanistic studies of this compound's target engagement?

  • Methodological Answer :

  • Isotope Effects : Control for potential kinetic isotope effects (KIE) by comparing IC₅₀ values of deuterated vs. non-deuterated forms in cell-based assays (e.g., cereblon binding) .
  • Imaging Techniques : Use MALDI-TOF imaging to spatially resolve deuterium distribution in tissue sections, correlating with pharmacodynamic markers .

Q. How can researchers assess this compound's stability under atypical storage conditions (e.g., lyophilization or cryogenic storage)?

  • Methodological Answer :

  • Stress Testing : Expose lyophilized this compound to varying humidity levels (10–90% RH) and monitor deuterium loss via isotopic ratio mass spectrometry (IRMS) .
  • Cryogenic Stability : Store aliquots at -80°C and -196°C (liquid nitrogen), then compare degradation rates using accelerated stability models (Arrhenius equation) .

Q. What methodologies are suitable for profiling impurities in this compound synthesis batches?

  • Methodological Answer :

  • HPLC-PDA/ELSD : Detect non-deuterated analogs and process-related impurities (e.g., hydrolyzed byproducts) with orthogonal methods .
  • Forced Degradation : Subject this compound to oxidative (H₂O₂), acidic (HCl), and thermal stress to identify degradation pathways .

Q. How can cross-study comparisons of this compound's efficacy in hematologic vs. solid tumor models be standardized?

  • Methodological Answer :

  • Unified Endpoints : Adopt RECIST criteria for solid tumors and IWCLL guidelines for hematologic malignancies to ensure comparability .
  • Data Harmonization : Use standardized PK/PD models (e.g., NONMEM) to adjust for tumor microenvironment variability .

Properties

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-QTQWIGFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

By catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione in solvents such as dimethylformamide, methanol, ethanol, isopropyl alcohol or mixture of these solvents at temperature 50-100.0° C. under pressure or bubbling of hydrogen gas at atmospheric pressure, then filteration of the catalyst followed by distillation under high vacuum Lenalidomide polymorphic form-I is obtained. The polymorphic form-I of Lenalidomide can also be obtained by transfer hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione using solvents dimethylformamide, methanol, ethanol, isopropyl alcohol or mixture of these solvents at temperature 50-100.0° C. using ammonium formate or formic acid as source of hydrogen. The precious metal catalysts used in the hydrogenation are Raney Nickel, palladium etc., followed by filteration of catalyst and distillation of the solvent under high vacuum.
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Synthesis routes and methods II

Procedure details

Into a 5.0 L 4 necked RB flask, charged 100.0 g of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione, 10.0 g of 10% Pd/C and 3200 ml of DMF under nitrogen atmosphere. Stirred the mass and raise the reaction mass temperature to 60 -65° C. Started the hydrogen gas bubbling into reaction mass at temperature 60-65° C. for 6 hours. The progress of the reaction is monitored by TLC. Cooled the mass to temperature 25to 30° C. Filtered the catalyst Pd/C under plant vacuum in the presence of nitrogen atmosphere and wash with dimethylformamide; wet Pd/C is transferred into a polythene bag for recovery. Distilled off the above organic layer solvent completely under vacuum below 60° C. Charged ethyl acetate 800 ml (lot-I) to the mass and stirred for 60 min. Filtered the solid and wash with 200 mL of ethyl acetate (Lot-II). Dried the above wet material in a oven at temperature 65-75° C. for 120-180 min. Dried Weight of the compound is 78.0 g.
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Synthesis routes and methods III

Procedure details

A mixture of 3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid (5 g) and urea (1.08 g) in N,N-dimethylformamide (25 ml) was stirred and heated under reflux for 3˜4 hours. The reaction mixture concentrated under reduced pressure at 60° C. and then was added into ice water by being stirred rapidly. After filter, the cake was washed with isopropanol. The crude product was recrystallized from isopropanol and active carbon to give 1.4 g of off-white target compound. Yield: 30%. mp: 252.1˜254.3° C.
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3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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